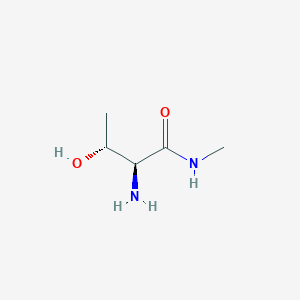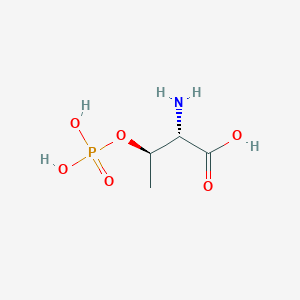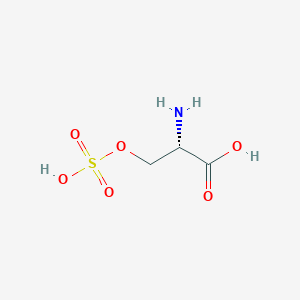
L-Methionine beta-naphthylamide
概要
説明
L-Methionine beta-naphthylamide is a chemical compound with the molecular formula C15H18N2OS and a molecular weight of 274.38 . It is an off-white solid .
Synthesis Analysis
The synthesis of L-Methionine involves various complex and strictly regulated biosynthetic processes . One method involves strengthening the L-Methionine terminal synthetic module via site-directed mutation of L-Homoserine O-Succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH . Another method involves the use of O-acetyl-L-homoserine sulfhydrolases (OAHS) to catalyze the synthesis of L-Methionine from O-acetyl-L-homoserine or L-homocysteine, and methyl mercaptan .Molecular Structure Analysis
The molecular structure of L-Methionine beta-naphthylamide is represented by the formula C15H18N2OS .Chemical Reactions Analysis
The chemical reactions involving L-Methionine are complex and involve multiple factors . During the synthesis of L-Methionine, equimolar amounts of L-Isoleucine are accumulated via the elimination reaction of cystathionine γ-synthetase MetB due to the insufficient supply of L-Cysteine .Physical And Chemical Properties Analysis
L-Methionine beta-naphthylamide is a solid substance that should be stored at 4° C . It has a predicted melting point of 197.97° C and a predicted boiling point of 524.95° C at 760 mmHg . Its density is predicted to be 1.22 g/cm3 and it has a refractive index of n20D 1.67 .科学的研究の応用
Starch-Gel Electrophoresis of Human Tissue Enzymes : This study demonstrated electrophoretically distinct forms of enzymes catalyzing the hydrolysis of L-leucyl-β-naphthylamide in various human tissues, noting differences in tissue-specific enzymes. Some tissue-specific enzymes were activated by L-methionine, suggesting its role in enzyme activity modulation (Smith & Rutenburg, 1966).
Serum Leucine Aminopeptidase Activity in Pregnancy : This research found that serum leucine aminopeptidase activity, measured by its action on hydrolysis of L-leucyl-beta-naphthylamide, increased progressively during pregnancy. The study compared the effects of heat treatment and L-methionine on the activity of angiotensinase with leucine aminopeptidase activity in pregnancy serum (Mizutani et al., 1979).
Fractionation and Characterization of Cystine Aminopeptidase and Arylamidase : This study involved fractionation and characterization of enzymes hydrolyzing L-cystine-di-beta-naphthylamide and L-leucine-beta-naphthylamide from human placental tissue. It noted the sensitivity of these enzymes to L-methionine (Lampelo & Vanha-Perttula, 1979).
Generation of Methionine and Leucine-Enkephalin : This paper discusses the generation of methionine-enkephalin from α-endorphin by cation-sensitive neutral endopeptidase, highlighting the role of L-methionine in this enzymatic process (Orłowski, Michaud & Wilk, 1980).
Microsomal Methionine Aminopeptidase : This study describes a methionine aminopeptidase found in rat liver microsomes, indicating its role in hydrolyzing N-terminal methionine from peptides, with specific mention of Met-2-naphthylamide (Freitas, Termignoni & Guimarães, 1985).
Effects of L-Methionine on Brain Structure and Function : This research highlights the neurotoxic effects of an L-methionine-enriched diet in mice, including increased levels of phosphorylated tau protein and amyloid-β peptides, suggesting implications for Alzheimer’s-like neurodegeneration (Tapia-Rojas et al., 2015).
Properties of L-Methionine Gamma-Lyase : Investigating the properties of L-methionine gamma-lyase from Pseudomonas ovalis, this study explored its role in catalyzing alpha, gamma, and alpha, beta-elimination reactions of L-methionine and its derivatives (Tanaka, Esaki & Soda, 1977).
S-Adenosyl-L-Methionine (SAMe) in Medicine : This article overviews the biochemical, molecular, and therapeutic effects of S-Adenosyl-L-methionine (SAMe), a metabolite of L-methionine, highlighting its central role in cellular biochemistry and its use in clinical studies (Bottiglieri, 2002).
作用機序
Target of Action
L-Methionine beta-naphthylamide (H-Met-Bna) is a derivative of the essential amino acid Methionine . The primary targets of Methionine are proteins, as it is a key component in protein synthesis . It also plays a crucial role in many body functions, including the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate .
Mode of Action
Methionine, the parent compound, is known to act as a precursor to l-cysteine . This suggests that H-Met-Bna may also interact with its targets in a similar manner, leading to changes in the levels of these compounds.
Biochemical Pathways
Methionine is involved in several biochemical pathways. It is a part of the methionine cycle, also known as the one-carbon metabolism pathway, which is fundamental for the synthesis and recycling of methionine and its derivative, S-adenosylmethionine (SAM) . Methionine is also involved in the transsulfuration pathway, leading to the synthesis of another important amino acid, cysteine .
Pharmacokinetics
Studies on methionine suggest that it is well-absorbed and distributed throughout the body
Result of Action
The result of Methionine’s action is the production of several important compounds, including SAMe, L-homocysteine, L-cysteine, taurine, and sulfate . These compounds play crucial roles in various cellular processes, including protein synthesis, methylation reactions, and antioxidant defense .
Safety and Hazards
将来の方向性
There is much interest in the production of L-Methionine via environmentally friendly and reproducible fermentation by employing metabolically engineered microorganisms . A high-efficiency strain for L-Methionine production was derived from wild-type Escherichia coli W3110 by rational metabolic engineering strategies, providing an efficient platform for the industrial production of L-Methionine .
特性
IUPAC Name |
(2S)-2-amino-4-methylsulfanyl-N-naphthalen-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-19-9-8-14(16)15(18)17-13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9,16H2,1H3,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWHUPKCZKLQIM-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426488 | |
| Record name | AC1OCXNF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Methionine beta-naphthylamide | |
CAS RN |
7424-16-0 | |
| Record name | (2S)-2-Amino-4-(methylthio)-N-2-naphthalenylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC1OCXNF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7424-16-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















